

An In-depth Technical Guide to 2-Iodo-6-nitrophenol

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Compound of Interest

Compound Name: 2-Iodo-6-nitrophenol

Cat. No.: B171258

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Iodo-6-nitrophenol**, a substituted aromatic compound of interest in various chemical and pharmaceutical research areas. This document consolidates its chemical identity, physicochemical properties, and key synthetic considerations. While specific experimental data for this compound is not extensively available in public literature, this guide compiles relevant information on related compounds to offer valuable insights.

Chemical Identity and Properties

2-Iodo-6-nitrophenol is a derivative of phenol carrying both an iodine atom and a nitro group. Its unique electronic and steric properties make it a potential building block in organic synthesis.

CAS Number: 13073-26-2[1][2]

Physicochemical Properties

A summary of the known and computed physicochemical properties of **2-Iodo-6-nitrophenol** is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental data.

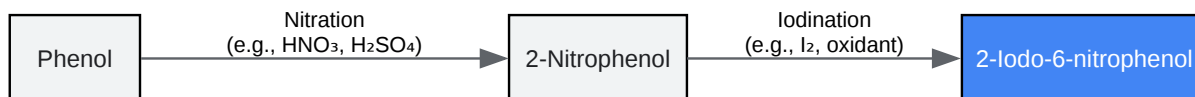
Property	Value	Source
Molecular Formula	C ₆ H ₄ INO ₃	PubChem[1]
Molecular Weight	265.01 g/mol	PubChem[1]
Appearance	Not Reported	-
Melting Point	Not Reported	-
Boiling Point	Not Reported	-
Solubility	Soluble in many organic solvents such as acetone, ethanol, methanol, acetonitrile, and diethyl ether.[3][4]	Inferred from related nitrophenols
pKa (Predicted)	5.46 ± 0.24	Guidechem[2]
LogP (Predicted)	2.6	PubChem[1]
Topological Polar Surface Area	66.1 Å ²	PubChem[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2-Iodo-6-nitrophenol** is not readily available in the reviewed literature, its synthesis can be logically approached through the iodination of 2-nitrophenol. The following sections outline a plausible synthetic strategy and expected reactivity based on established chemical principles.

Proposed Synthesis Workflow

The synthesis of **2-Iodo-6-nitrophenol** can be conceptualized as a two-step process starting from phenol.



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Caption: Proposed synthetic workflow for **2-Iodo-6-nitrophenol**.

Experimental Considerations for Synthesis

Step 1: Nitration of Phenol to 2-Nitrophenol

The nitration of phenol typically yields a mixture of ortho- and para-nitrophenols. Separation of the isomers is a critical step.

- Reagents: Phenol, Nitric Acid (dilute or concentrated), Sulfuric Acid (optional, as a catalyst).
- General Procedure: Phenol is reacted with a nitrating agent. The reaction conditions, such as temperature and concentration of nitric acid, are controlled to favor the formation of the desired isomers.^[5] A typical procedure involves the slow addition of nitric acid to phenol at a controlled temperature.^[5]
- Separation: The resulting ortho- and para-isomers can be separated by steam distillation or fractional distillation, exploiting the lower boiling point of the ortho-isomer due to intramolecular hydrogen bonding.^[6]

Step 2: Iodination of 2-Nitrophenol

The introduction of an iodine atom onto the 2-nitrophenol ring would be the final step. The hydroxyl and nitro groups will direct the electrophilic substitution.

- Reagents: 2-Nitrophenol, Iodine (I_2), and an oxidizing agent (e.g., hydrogen peroxide, nitric acid) or an iodinating agent like N-iodosuccinimide (NIS).
- General Procedure: The iodination of phenols can be achieved using molecular iodine in the presence of an oxidizing agent to generate the electrophilic iodine species.^[7] A common method involves reacting the phenol with iodine and hydrogen peroxide in a suitable solvent like water or ethanol.^[7] The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
- Work-up and Purification: After the reaction is complete, the product would be isolated by extraction and purified using techniques such as recrystallization or column chromatography.

Reactivity

The reactivity of **2-Iodo-6-nitrophenol** is dictated by its functional groups:

- **Phenolic Hydroxyl Group:** The acidic proton can be deprotonated by a base. The oxygen atom can act as a nucleophile in ether synthesis (e.g., Williamson ether synthesis).
- **Aromatic Ring:** The ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group. The iodine atom can be a leaving group in such reactions.
- **Iodine Atom:** The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a common strategy in the synthesis of complex organic molecules.
- **Nitro Group:** The nitro group can be reduced to an amino group, which opens up a wide range of further chemical transformations.

Potential Applications in Drug Development

While specific biological activities or drug development applications for **2-Iodo-6-nitrophenol** have not been explicitly reported, its structural motifs are present in various biologically active molecules.

- **Nitrophenols:** Nitrophenol derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and herbicidal properties.^[8]
- **Iodinated Aromatics:** The introduction of iodine can enhance the biological activity of a molecule by increasing its lipophilicity, which can improve membrane permeability. Iodine can also participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

Given these general properties, **2-Iodo-6-nitrophenol** could serve as a valuable intermediate in the synthesis of novel therapeutic agents. For instance, the functional groups could be modified to explore structure-activity relationships in various drug discovery programs.

Spectral Data (Predicted and Inferred)

No experimental spectra for **2-Iodo-6-nitrophenol** were found in the searched literature.

However, predictions and comparisons with related structures can provide an estimation of the expected spectral characteristics.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro group and the iodine atom, and the electron-donating effect of the hydroxyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring. The carbons bearing the iodo, nitro, and hydroxyl groups would have characteristic chemical shifts. Quaternary carbon signals are expected to be of lower intensity.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenol (typically broad), the N-O stretching vibrations of the nitro group (strong bands around 1520 cm⁻¹ and 1350 cm⁻¹), and C-I stretching vibrations.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 265.01 g/mol. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Conclusion

2-Iodo-6-nitrophenol is a chemical compound with potential utility in synthetic chemistry and drug discovery. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its properties and potential synthesis based on established chemical principles. Further experimental investigation is necessary to fully characterize this

compound and explore its applications. Researchers working with this or related compounds are encouraged to publish their findings to contribute to the collective scientific knowledge.

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